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molecular formula C8H6O3 B1673408 (p-Hydroxyphenyl)glyoxal CAS No. 24645-80-5

(p-Hydroxyphenyl)glyoxal

Cat. No. B1673408
M. Wt: 150.13 g/mol
InChI Key: MTMONFVFAYLRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05567299

Procedure details

In a standard undivided cell having a platinum anode and a glossy carbon cathode (33 cm2 each) there is charged 200 g methanol (65° C.), 11.3 g of 4-methoxyacetophenone (4-MAP), and 11.5 g tetraethylammonium toluene sulfonate. This electrolysis is conducted at a current density of about 30 mA/cm2 until a current passage of 50.9 Ah is charged (633% of theoretical value). According to an iodometrical determination, a current efficiency of 50% is obtained. About 150 g methanol is distilled off and the remaining solution is neutralized with aqueous NaHCO3 and extracted with ethyl acetate. The extract is dried and the solvent is removed by evaporation. The remaining oil is separated by column chromatography (silica gel, MTBE/cyclohexane=1/4). The acetal product is 6.4 g of 2,2-dimethoxy-1-[4'-methoxyphenyl]-ethanale (41% based on 4-MAP). Subsequent hydrolysis at 62° C. yields 4-hydroxyphenyl glyoxal (HPGO).
[Compound]
Name
50.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
11.3 g
Type
reactant
Reaction Step Three
Name
tetraethylammonium toluene sulfonate
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10]C)=[CH:6][CH:5]=1)=[O:3].C1(C)C(S([O-])(=O)=[O:19])=CC=CC=1.C([N+](CC)(CC)CC)C>[Pt].CO>[OH:10][C:7]1[CH:6]=[CH:5][C:4]([C:2]([CH:1]=[O:19])=[O:3])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
50.9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
11.3 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC
Name
tetraethylammonium toluene sulfonate
Quantity
11.5 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)[O-])C.C(C)[N+](CC)(CC)CC
Name
Quantity
200 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is charged (633% of theoretical value)
CUSTOM
Type
CUSTOM
Details
a current efficiency of 50% is obtained
DISTILLATION
Type
DISTILLATION
Details
About 150 g methanol is distilled off
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract is dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed by evaporation
CUSTOM
Type
CUSTOM
Details
The remaining oil is separated by column chromatography (silica gel, MTBE/cyclohexane=1/4)
CUSTOM
Type
CUSTOM
Details
Subsequent hydrolysis at 62° C.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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